molecular formula C7H7N2NaO2 B6604777 Sodium 2-(6-Methyl-3-pyridazinyl)acetate CAS No. 2137583-15-2

Sodium 2-(6-Methyl-3-pyridazinyl)acetate

Cat. No.: B6604777
CAS No.: 2137583-15-2
M. Wt: 174.13 g/mol
InChI Key: AAIWAURMNPEGKV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium 2-(6-Methyl-3-pyridazinyl)acetate is a chemical compound that belongs to the class of pyridazine derivatives Pyridazine is a heterocyclic aromatic organic compound characterized by a six-membered ring containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(6-Methyl-3-pyridazinyl)acetate typically involves the reaction of 6-methyl-3-pyridazinecarboxylic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, where the carboxylic acid group is deprotonated by the sodium hydroxide, forming the sodium salt of the compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is often subjected to purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Sodium 2-(6-Methyl-3-pyridazinyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

    Reduction: Reduction reactions can convert the pyridazine ring to dihydropyridazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions (e.g., acidic or basic).

Major Products:

    Oxidation: Pyridazinone derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted pyridazine derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex pyridazine derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Sodium 2-(6-Methyl-3-pyridazinyl)acetate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

    Pyridazine: The parent compound with a similar structure but without the methyl and acetate groups.

    Pyridazinone: A derivative with a keto group, known for its diverse pharmacological activities.

    Pyrimidine and Pyrazine: Other diazine compounds with nitrogen atoms in different positions on the ring.

Uniqueness: Sodium 2-(6-Methyl-3-pyridazinyl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the sodium salt form enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

sodium;2-(6-methylpyridazin-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2.Na/c1-5-2-3-6(9-8-5)4-7(10)11;/h2-3H,4H2,1H3,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAIWAURMNPEGKV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)CC(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N2NaO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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